Mc-Phe-Lys(Boc)-PAB
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Overview
Description
Mc-Phe-Lys(Boc)-PAB is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of phenylalanine and lysine, with a para-aminobenzyloxycarbonyl (PAB) group attached. This compound is often utilized in the development of prodrugs, which are inactive compounds that can be metabolized in the body to produce an active drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys(Boc)-PAB involves several steps:
Protection of Lysine: Lysine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions at the amine group.
Coupling with Phenylalanine: The protected lysine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of PAB Group: The para-aminobenzyloxycarbonyl (PAB) group is introduced through a reaction with para-nitrophenyl chloroformate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Mc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Oxidation: Oxidative reactions can modify the phenylalanine or lysine residues.
Substitution: The PAB group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.
Oxidized Products: Oxidation results in modified phenylalanine or lysine residues.
Substituted Products: Substitution reactions yield various derivatives with different functional groups.
Scientific Research Applications
Mc-Phe-Lys(Boc)-PAB has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of prodrugs for targeted drug delivery.
Bioconjugation: The compound is used to link drugs to antibodies or other targeting molecules.
Cancer Research: It is utilized in the development of anticancer agents that can be activated in the tumor microenvironment.
Enzyme Studies: The compound is used to study enzyme-substrate interactions and enzyme kinetics.
Mechanism of Action
Mc-Phe-Lys(Boc)-PAB exerts its effects through the following mechanisms:
Prodrug Activation: The compound is metabolized by enzymes such as cathepsin B to release the active drug.
Targeted Delivery: The PAB group facilitates targeted delivery to specific cells or tissues.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Ac-Phe-Lys-PABC-ADM: A similar compound used in the development of doxorubicin prodrugs.
MC-Phe-Lys(MMT)-PABOH: Another derivative used in antibody-drug conjugates.
Uniqueness
Mc-Phe-Lys(Boc)-PAB is unique due to its specific combination of phenylalanine, lysine, and PAB group, which allows for versatile applications in drug development and targeted delivery systems. Its ability to be selectively activated by enzymes such as cathepsin B makes it particularly valuable in cancer research and therapy.
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O8/c1-37(2,3)50-36(49)38-22-10-9-14-29(34(47)39-28-18-16-27(25-43)17-19-28)41-35(48)30(24-26-12-6-4-7-13-26)40-31(44)15-8-5-11-23-42-32(45)20-21-33(42)46/h4,6-7,12-13,16-21,29-30,43H,5,8-11,14-15,22-25H2,1-3H3,(H,38,49)(H,39,47)(H,40,44)(H,41,48)/t29-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPIPBYBJMCLLM-KYJUHHDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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